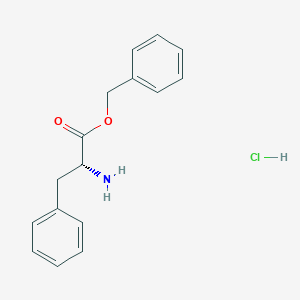![molecular formula C11H12BClN2O2 B1455008 [4-クロロ-2-(3,5-ジメチル-1H-ピラゾール-1-イル)フェニル]ボロン酸 CAS No. 1287753-38-1](/img/structure/B1455008.png)
[4-クロロ-2-(3,5-ジメチル-1H-ピラゾール-1-イル)フェニル]ボロン酸
説明
[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid is a useful research compound. Its molecular formula is C11H12BClN2O2 and its molecular weight is 250.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗リーシュマニアおよび抗マラリア活性
この化合物は、リーシュマニア症やマラリアなどの熱帯病の治療に有望な結果を示しています。 ピラゾール含有化合物、特に[4-クロロ-2-(3,5-ジメチル-1H-ピラゾール-1-イル)フェニル]ボロン酸の誘導体は、リーシュマニア・エチオピカおよびマラリア原虫ベルギー株の増殖を阻害する可能性について合成および評価されています . これらの化合物は、標準的な薬物と比較して、ある誘導体がより優れた抗前鞭毛体活性を示すなど、著しい活性を示しています .
分子ドッキング研究
この化合物の誘導体は、生体標的との相互作用を理解するために、分子ドッキング研究の対象となっています。 たとえば、ある研究では、LmPTR1ポケットへの適合パターンを分析することで、誘導体の強力な抗前鞭毛体活性を裏付けており、その特徴は、低い結合自由エネルギーです . これは、この化合物が、新しい抗リーシュマニア剤の開発のための重要なファーマコフォアとなる可能性を示唆しています。
ピラゾール誘導体の合成
この化合物は、さまざまなピラゾール誘導体の合成における前駆体として役立ちます。 これらの誘導体は、ヒドラジン水和物やその他の試薬との反応により合成されており、潜在的な生物活性を持つ化合物をもたらしています . この化合物がさまざまなピラゾール構造を合成する際の汎用性は、医薬品化学における重要性を強調しています。
鈴木カップリング反応
[4-クロロ-2-(3,5-ジメチル-1H-ピラゾール-1-イル)フェニル]ボロン酸は、鈴木カップリング反応で使用されます。鈴木カップリング反応は、炭素-炭素結合を形成する一種のクロスカップリング反応です。 この用途は、有機合成の分野において不可欠であり、複雑な分子の構築に役立ちます .
抗腫瘍剤の開発
この化合物は、癌に関連する特定の酵素やタンパク質を標的とする選択的阻害剤の調製に使用されてきました。 たとえば、CHK1のキナゾリニルフェノール阻害剤の合成に使用されており、潜在的な抗腫瘍剤および放射線防護剤として研究されています .
カテプシン阻害剤
もう1つの重要な用途は、選択的なカテプシン阻害剤の立体選択的合成です。 カテプシンは、さまざまな生理学的プロセスに関与するプロテアーゼであり、その阻害剤は、癌や炎症性疾患などの疾患の治療に使用できます .
生物学的特性
[4-クロロ-2-(3,5-ジメチル-1H-ピラゾール-1-イル)フェニル]ボロン酸誘導体を含むピラゾール骨格は、さまざまな生物学的特性に関連付けられています。 これらの特性の中で注目すべきは、抗菌、抗炎症、抗癌、鎮痛、抗痙攣、駆虫、抗酸化、除草活性です .
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid would act as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
The result of the action of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent also plays a crucial role in the reaction .
生化学分析
Biochemical Properties
[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. The boronic acid group in [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid forms a reversible covalent bond with the serine or threonine residues in the active site of these enzymes, leading to inhibition of their catalytic activity .
Additionally, [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid has been shown to interact with proteins involved in signal transduction pathways. By binding to specific protein domains, this compound can modulate protein-protein interactions and influence downstream signaling events .
Cellular Effects
The effects of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
In addition to its effects on cell signaling and gene expression, [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid can influence cellular metabolism. By inhibiting enzymes involved in metabolic pathways, this compound can alter the flux of metabolites and impact cellular energy production .
Molecular Mechanism
The molecular mechanism of action of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with target biomolecules. This compound binds to the active sites of enzymes, such as proteases and kinases, through the formation of a boronate ester with serine or threonine residues . This interaction inhibits the catalytic activity of the enzyme, leading to downstream effects on cellular processes.
Furthermore, [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid can modulate protein-protein interactions by binding to specific domains on target proteins. This binding can disrupt or stabilize protein complexes, thereby influencing signal transduction pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to a decrease in its inhibitory activity over time . Long-term studies have shown that prolonged exposure to [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid can result in adaptive cellular responses, such as upregulation of compensatory pathways[8][8].
Dosage Effects in Animal Models
The effects of [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes that regulate metabolic flux. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production . Additionally, [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid can affect the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolic processes.
特性
IUPAC Name |
[4-chloro-2-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BClN2O2/c1-7-5-8(2)15(14-7)11-6-9(13)3-4-10(11)12(16)17/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBQEOVZNHLSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166155 | |
| Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-38-1 | |
| Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


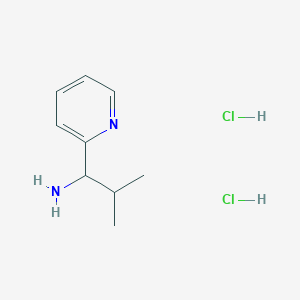
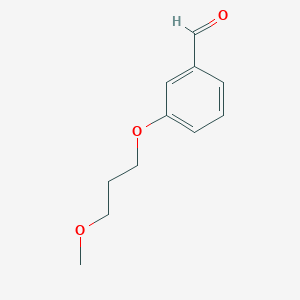
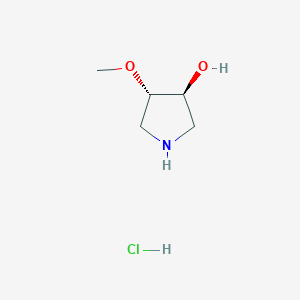
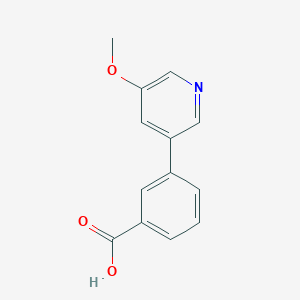
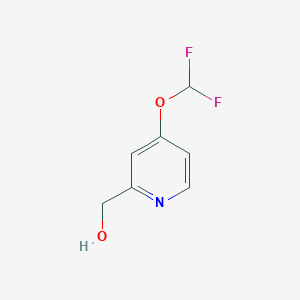
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
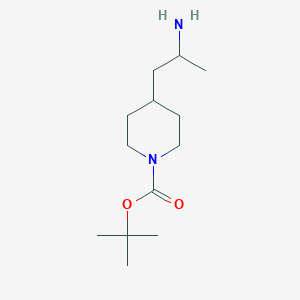
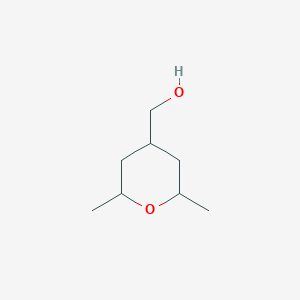
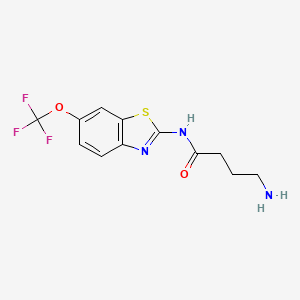
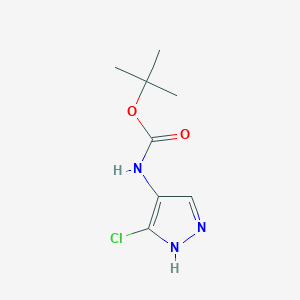
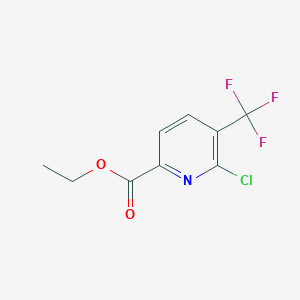
![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)
![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)
